molecular formula C18H20N6O3S B13981314 Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13981314
M. Wt: 400.5 g/mol
InChI Key: VYVGCAWFZYCKGX-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazole ring, the introduction of the methylthio group, and the construction of the pyrido[3,2-d]pyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The pyrazole and pyrimidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.

Scientific Research Applications

Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

Uniqueness

Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N6O3S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 2-(1-methylpyrazol-4-yl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20N6O3S/c1-23-10-11(9-19-23)16-21-14-13(28-3)8-12(18(25)26-2)20-15(14)17(22-16)24-4-6-27-7-5-24/h8-10H,4-7H2,1-3H3

InChI Key

VYVGCAWFZYCKGX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC3=C(C(=N2)N4CCOCC4)N=C(C=C3SC)C(=O)OC

Origin of Product

United States

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